3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde
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Overview
Description
3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde is an organic compound with the molecular formula C14H22O. It is a fragrance compound primarily utilized in personal care products, including cosmetics, shampoos, deodorants, and air fresheners . This compound is known for its pleasant aroma and is a well-known fragrance allergen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde typically involves the aldol condensation of citral and methyl ethyl ketone. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is then subjected to distillation to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyric acid.
Reduction: 3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic aroma. Additionally, it can bind to specific molecular targets, such as the estrogen-related receptor alpha (ERRα), influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
β-Ionone: Another fragrance compound with a similar structure and aroma profile.
α-Cetone: Known for its use in fragrances and personal care products.
Isomethyl-α-ionone: Shares similar applications and chemical properties.
Uniqueness
3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde is unique due to its specific structural features, which contribute to its distinct aroma and reactivity. Its ability to undergo various chemical reactions and its widespread use in the fragrance industry highlight its versatility and importance .
Properties
CAS No. |
93981-61-4 |
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Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butanal |
InChI |
InChI=1S/C14H24O/c1-11(7-9-15)10-13-12(2)6-5-8-14(13,3)4/h6,9,11,13H,5,7-8,10H2,1-4H3 |
InChI Key |
UHIQPLDNAUEIMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1CC(C)CC=O)(C)C |
Origin of Product |
United States |
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